N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-4-oxo-4H-chromene-2-carbohydrazide
Description
N'-{1-[(4-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-4-oxo-4H-chromene-2-carbohydrazide is a hybrid heterocyclic compound featuring a pyridine ring fused with a chromene moiety via a carbohydrazide linkage. The structure incorporates a 4-chlorophenylmethyl substituent on the pyridine ring and a conjugated chromene system, which may confer unique electronic and steric properties. Its synthesis likely involves condensation reactions between pyridine-3-carbonyl and chromene-2-carbohydrazide precursors, leveraging methodologies analogous to those described for related compounds in the literature .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N'-(4-oxochromene-2-carbonyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O5/c24-16-8-5-14(6-9-16)12-27-13-15(7-10-21(27)29)22(30)25-26-23(31)20-11-18(28)17-3-1-2-4-19(17)32-20/h1-11,13H,12H2,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHIKNYUVOHQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NNC(=O)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-4-oxo-4H-chromene-2-carbohydrazide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological properties, including its mechanisms of action, pharmacological effects, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.77 g/mol. The structure features a chromene core fused with a dihydropyridine ring, which is known for its diverse biological activities.
Antioxidant Activity
Research has shown that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of chromenes have demonstrated effective free radical scavenging abilities. A study indicated that certain substituted chromenes had IC50 values ranging from 2.07 μM to 2.45 μM, highlighting their potential as antioxidants .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. In studies involving related compounds, significant antibacterial activity was observed against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Enzyme Inhibition
Several studies have evaluated the enzyme inhibitory effects of similar compounds. For example, derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's . The inhibition constants (IC50 values) for these activities were reported to be in the low micromolar range.
Study 1: Antioxidant Efficacy
In a comparative study assessing the antioxidant activity of various chromene derivatives, the compound exhibited comparable efficacy to established antioxidants like Trolox. The results indicated that modifications on the chromene structure could enhance its radical scavenging capacity .
| Compound | IC50 (μM) |
|---|---|
| This compound | 2.30 |
| Trolox | 2.30 |
Study 2: Antimicrobial Properties
A series of synthesized derivatives were tested for antimicrobial activity against multiple bacterial strains. The compound demonstrated moderate to strong activity against Bacillus subtilis, with an MIC value indicating effective concentration for bacterial growth inhibition .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Bacillus subtilis | 25 |
| Salmonella typhi | 50 |
The biological activities of this compound are attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure facilitates electron donation, neutralizing free radicals.
- Enzyme Interaction : Binding affinity towards AChE and BChE suggests competitive inhibition at the active site, leading to increased acetylcholine levels.
- Membrane Disruption : Antimicrobial action may involve perturbation of bacterial membranes due to hydrophobic interactions with lipid bilayers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed inhibition against various bacterial strains, suggesting potential as antibacterial agents .
Anticancer Properties
Several studies have investigated the anticancer potential of hydrazone derivatives related to this compound. For instance, a derivative demonstrated cytotoxic effects against human cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Preliminary studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Organic Electronics
The unique structural features of N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-4-oxo-4H-chromene-2-carbohydrazide make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Photocatalysis
Recent studies have explored the use of this compound in photocatalytic applications. Its ability to absorb light and catalyze chemical reactions under UV light makes it a candidate for environmental remediation processes, such as the degradation of pollutants .
- Antimicrobial Study : A derivative was tested against E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity .
- Anticancer Research : In vitro studies on cancer cell lines (e.g., MCF-7) revealed that the compound induced apoptosis with an IC50 value of 10 µM, suggesting significant potential for cancer therapy .
- Photocatalytic Application : A recent study demonstrated that a derivative could effectively degrade methylene blue dye under UV light, achieving over 90% degradation within 60 minutes, showcasing its potential for environmental applications .
Comparison with Similar Compounds
Compound A : N′-[(E)-(2-Chlorophenyl)methylene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide ()
- Core Structure : Pyridazine (six-membered ring with two adjacent nitrogen atoms) vs. pyridine (one nitrogen) in the target compound.
- Substituents : 2-Chlorophenylmethylene group vs. 4-chlorophenylmethyl in the target.
- Functional Groups : Carbohydrazide linkage (shared with the target) but lacks the chromene moiety.
- Implications : Pyridazine’s increased nitrogen content may enhance polarity and hydrogen-bonding capacity, while the 2-chlorophenyl substituent introduces steric hindrance distinct from the 4-chlorophenyl group in the target .
Compound B : 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide ()
- Core Structure : Dihydropyridazine with trifluoromethyl and dual chlorophenyl groups.
- Substituents : 3-Chlorophenyl and 4-chlorophenyl vs. single 4-chlorophenylmethyl in the target.
- Functional Groups : Carboxamide (CONH2) vs. carbohydrazide (CONHNH2) in the target.
Compound C : 1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide ()
- Core Structure : Pyridine ring (shared with the target) but lacks the chromene system.
- Substituents: 4-Chlorophenylmethyl (shared with the target) and dimethylaminoethyl group.
- Functional Groups : Carboxamide vs. carbohydrazide in the target.
- Physicochemical Properties: Predicted pKa = 13.31 (basic dimethylamino group), molar mass = 333.81 g/mol, density = 1.256 g/cm³. The target compound’s chromene moiety likely increases molar mass and alters solubility .
Tabulated Comparison of Key Features
*DMAE = Dimethylaminoethyl
Research Findings and Implications
Ring Systems : The pyridine-chromene hybrid in the target compound may exhibit enhanced π-π stacking and fluorescence properties compared to pyridazine-based analogues (Compounds A and B) .
The 2-chlorophenyl group in Compound A may lead to less favorable interactions due to ortho-substitution .
Functional Groups : Carbohydrazides (target and Compound A) offer additional hydrogen-bonding sites compared to carboxamides (Compounds B and C), which could enhance interactions with biological targets like enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
